![molecular formula C17H19NO5S B6413047 3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261997-41-4](/img/structure/B6413047.png)
3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% (3-t-Butylsulfamoylphenyl-5-HBA) is an organic compound that is widely used in scientific research applications. It is a derivative of benzoic acid, which is an aromatic carboxylic acid. 3-t-Butylsulfamoylphenyl-5-HBA has a molecular weight of 254.31 g/mol and is soluble in methanol, ethanol, and dimethyl sulfoxide. This compound is commonly used in various biochemical and physiological studies, due to its ability to act as a substrate for various enzymes and its ability to interact with proteins.
Wissenschaftliche Forschungsanwendungen
3-t-Butylsulfamoylphenyl-5-HBA has been used extensively in scientific research. It has been used as a substrate for various enzymes, such as tyrosinase, arylsulfatase, and UDP-glucuronosyltransferase. It has also been used to study the biochemical and physiological effects of various drugs, as well as to identify new drug targets. Additionally, 3-t-Butylsulfamoylphenyl-5-HBA has been used to study the effects of various hormones, such as estradiol, on various biological processes.
Wirkmechanismus
3-t-Butylsulfamoylphenyl-5-HBA acts as a substrate for various enzymes, including tyrosinase, arylsulfatase, and UDP-glucuronosyltransferase. It also has the ability to interact with proteins, which allows it to modulate the activity of various proteins. Additionally, 3-t-Butylsulfamoylphenyl-5-HBA has been shown to bind to certain receptors, such as the androgen receptor, which can affect the activity of various hormones.
Biochemical and Physiological Effects
3-t-Butylsulfamoylphenyl-5-HBA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is an enzyme involved in the production of melanin. Additionally, 3-t-Butylsulfamoylphenyl-5-HBA has been shown to inhibit the activity of arylsulfatase, which is an enzyme involved in the metabolism of sulfated steroids. It has also been shown to modulate the activity of various hormones, such as estradiol, which can affect various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-t-Butylsulfamoylphenyl-5-HBA has several advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in methanol, ethanol, and dimethyl sulfoxide. Additionally, it has a high purity of 95%, which makes it suitable for use in various biochemical and physiological studies. However, 3-t-Butylsulfamoylphenyl-5-HBA has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not readily available, and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research involving 3-t-Butylsulfamoylphenyl-5-HBA. One potential direction is to further investigate its ability to interact with proteins and modulate their activity. Additionally, further research could be conducted to investigate the potential therapeutic applications of 3-t-Butylsulfamoylphenyl-5-HBA, such as its ability to modulate the activity of hormones. Additionally, further research could be conducted to investigate the potential of 3-t-Butylsulfamoylphenyl-5-HBA as an inhibitor of various enzymes, such as tyrosinase and arylsulfatase. Finally, further research could be conducted to investigate the potential of 3-t-Butylsulfamoylphenyl-5-HBA as a substrate for various enzymes, such as UDP-glucuronosyltransferase.
Synthesemethoden
3-t-Butylsulfamoylphenyl-5-HBA is typically synthesized using a two-step process. The first step involves the reaction of benzoic acid with t-butylsulfamoyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces 3-t-butylsulfamoylbenzoic acid, which is then reacted with 5-hydroxybenzoic acid in the presence of a base, such as sodium hydroxide. This reaction produces 3-t-butylsulfamoylphenyl-5-HBA in 95% purity.
Eigenschaften
IUPAC Name |
3-[3-(tert-butylsulfamoyl)phenyl]-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)15-6-4-5-11(10-15)12-7-13(16(20)21)9-14(19)8-12/h4-10,18-19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANIUXIIMZWNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.